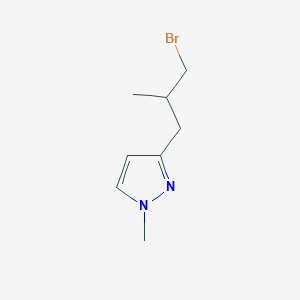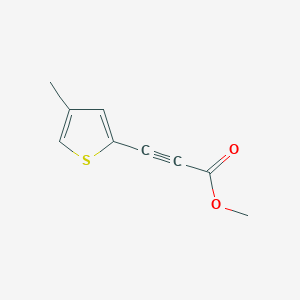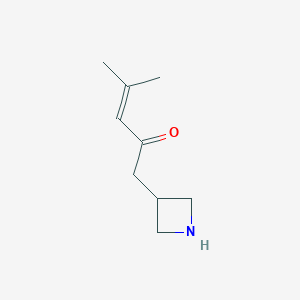
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is a constrained analog of phenylalanine and has been identified as a core structural element in several peptide-based drugs . It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. Traditional approaches include the Pictet-Spengler and Bischler-Napieralski reactions . Recent advancements have introduced multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . These methods involve the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like H2O2 and TBHP . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with various nucleophiles under suitable conditions.
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are of interest for their potential biological activities .
Applications De Recherche Scientifique
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the PD-1/PD-L1 pathway, it blocks the interaction between PD-1 on immune cells and PD-L1 on tumor cells, thereby reinvigorating exhausted immune cells to detect and eliminate cancer cells . The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A constrained analog of phenylalanine, used in various peptide-based drugs.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have shown potential as inhibitors of influenza virus polymerase acidic (PA) endonuclease.
N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
The uniqueness of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific ethyl substitution, which imparts distinct biological properties and enhances its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-8-3-4-9-6-11(12(14)15)13-7-10(9)5-8/h3-5,11,13H,2,6-7H2,1H3,(H,14,15) |
Clé InChI |
PPDGNOWYYIBGPE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CC(NC2)C(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



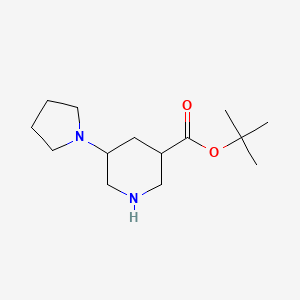
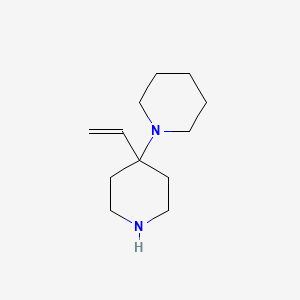
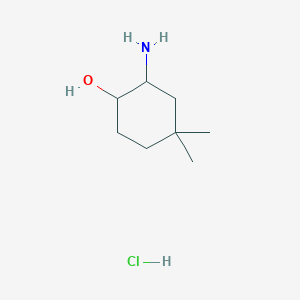
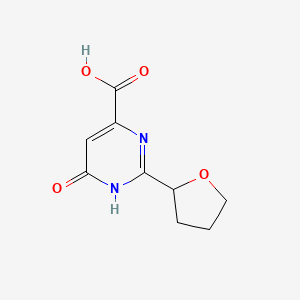
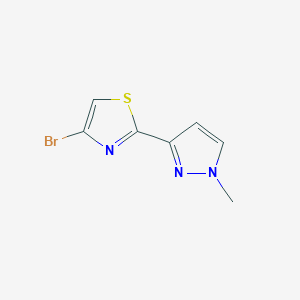
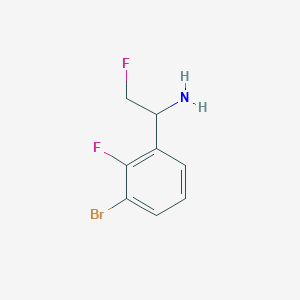
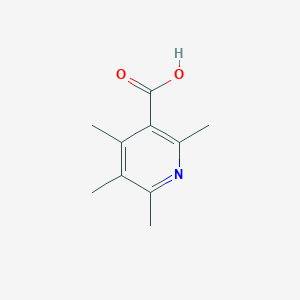
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)


